3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide
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Overview
Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide is a synthetic organic compound with a complex structure. It features a tetrahydropyrimidinyl group and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
AKOS024511865, also known as VU0645900-1, 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide, SR-01000922936, F5521-0190, or SR-01000922936-1, primarily targets the Voltage-Dependent Anion Channel (VDAC) . The VDAC plays a crucial role in controlling the passage of metabolites across the mitochondrial membrane and is involved in apoptosis when it interacts with certain proteins .
Mode of Action
AKOS024511865 acts as a VDAC inhibitor , reducing the channel’s conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The inhibition of these processes suggests that AKOS024511865 can prevent cell death and maintain cellular homeostasis .
Biochemical Pathways
By inhibiting VDAC, AKOS024511865 may disrupt the balance of metabolites in the mitochondria, affecting energy production and other metabolic processes .
Result of Action
The primary molecular effect of AKOS024511865 is the inhibition of VDAC, which can prevent apoptosis and promote cell survival . On a cellular level, this could result in increased cell viability, particularly under conditions that would typically induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydropyrimidinyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl ring.
Attachment of the Dimethylphenyl Group: This step involves the coupling of the tetrahydropyrimidinyl intermediate with a dimethylphenyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or aromatic positions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)butanamide
- 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)pentanamide
Uniqueness
Compared to similar compounds, 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide may exhibit unique properties such as:
- Higher Potency : It may have a stronger effect on its molecular targets.
- Better Selectivity : It may selectively interact with specific enzymes or receptors.
- Improved Stability : It may be more stable under physiological conditions, making it more suitable for therapeutic applications.
Properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3,4-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-5-6-13(9-11(10)2)19-15(21)8-7-14-12(3)18-17(23)20(4)16(14)22/h5-6,9H,7-8H2,1-4H3,(H,18,23)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLGRSPVSHWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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